

Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Tiger17

Cat. No.: B15542187

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tiger17, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH₂]), has demonstrated significant potential in promoting wound healing.[1][2][3] It actively participates in all three stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1]

Tiger17 stimulates the recruitment of macrophages, promotes the proliferation and migration of keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogen-activated protein kinases (MAPK) and transforming growth factor-beta (TGF-β)/Smad pathways.[1] This document provides detailed protocols for the chemical synthesis of **Tiger17** using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its characterization and biological activity assessment.

Introduction

The **Tiger17** peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from the skin secretions of the frog *Fejervarya cancrivora*. Its cyclic structure, formed by a disulfide bridge between two cysteine residues, enhances its stability. The peptide's amino acid sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH₂ (Disulfide Bridge: Cys2-Cys10). For researchers investigating novel therapeutics for wound healing and tissue

regeneration, the ability to reliably synthesize and purify bioactive **Tiger17** is crucial. These protocols offer a comprehensive guide to producing high-purity **Tiger17** for research purposes.

Data Presentation

Table 1: Physicochemical Properties of Tiger17

Property	Value	Reference
Amino Acid Sequence	c[WCKPKPKPRCH-NH ₂]	
Molecular Formula	C ₆₂ H ₉₉ N ₂₁ O ₁₁ S ₂	N/A
Molecular Weight (Da)	1378.7 g/mol	N/A
Purity (by HPLC)	>95% to >98%	
Appearance	Lyophilized white powder	

Table 2: Summary of Experimental Parameters for Tiger17 Synthesis and Purification

Stage	Parameter	Typical Value/Method	Reference
Synthesis	Method	Fmoc-Solid Phase Peptide Synthesis (SPPS)	
Resin	Rink Amide resin		
Cysteine Protection	Acid-labile groups (e.g., Trt, Mmt)		
Coupling Reagents	HBTU/HOBt or DIC/Oxyma		
Cleavage Cocktail	TFA/TIS/H ₂ O (e.g., 95:2.5:2.5)		
Cyclization (Oxidation)	Air oxidation or specific oxidizing agents (e.g., Iodine, NCS)		
Purification	Method	Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)	
Column	C18 stationary phase		
Mobile Phase A	0.1% TFA in Water		
Mobile Phase B	0.1% TFA in Acetonitrile		
Gradient	Linear gradient of increasing Mobile Phase B		
Characterization	Method	Mass Spectrometry (e.g., MALDI-TOF)	
Analytical RP-HPLC			

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear **Tiger17** Precursor

This protocol details the manual synthesis of the linear **Tiger17** precursor on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
- Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
- Amino Acid Coupling:

- In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
- Add the activation solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a ninhydrin test.
- Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
- Chain Elongation: Repeat steps 2 and 3 for each amino acid in the **Tiger17** sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
- Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification of Tiger17

Materials:

- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
- Cold diethyl ether
- Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5
- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Lyophilizer

Procedure:

- Cleavage and Deprotection:
 - Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
 - Air-dry the crude peptide pellet.
- Cyclization (Disulfide Bond Formation):
 - Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
 - Stir the solution gently, open to the air, for 12-24 hours.
 - Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.
- Purification by RP-HPLC:
 - Acidify the cyclization mixture with TFA.
 - Filter the solution and inject it onto a preparative C18 RP-HPLC column.
 - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over 60 minutes).
 - Monitor the elution profile at 214 nm and 280 nm.
 - Collect fractions corresponding to the main peptide peak.
- Characterization and Lyophilization:
 - Analyze the purity of the collected fractions by analytical RP-HPLC.

- Confirm the molecular weight of the purified peptide by mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final **Tiger17** peptide as a white powder.

Protocol 3: In Vitro Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of **Tiger17** on cell migration.

Materials:

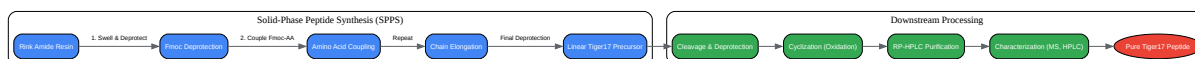
- Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)
- Cell culture medium and supplements
- Multi-well cell culture plates (e.g., 12-well or 24-well)
- Sterile pipette tips (e.g., p200)
- **Tiger17** peptide stock solution
- Microscope with a camera

Procedure:

- Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a confluent monolayer within 24 hours.
- Creating the "Wound":
 - Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.
 - Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.
- Treatment:

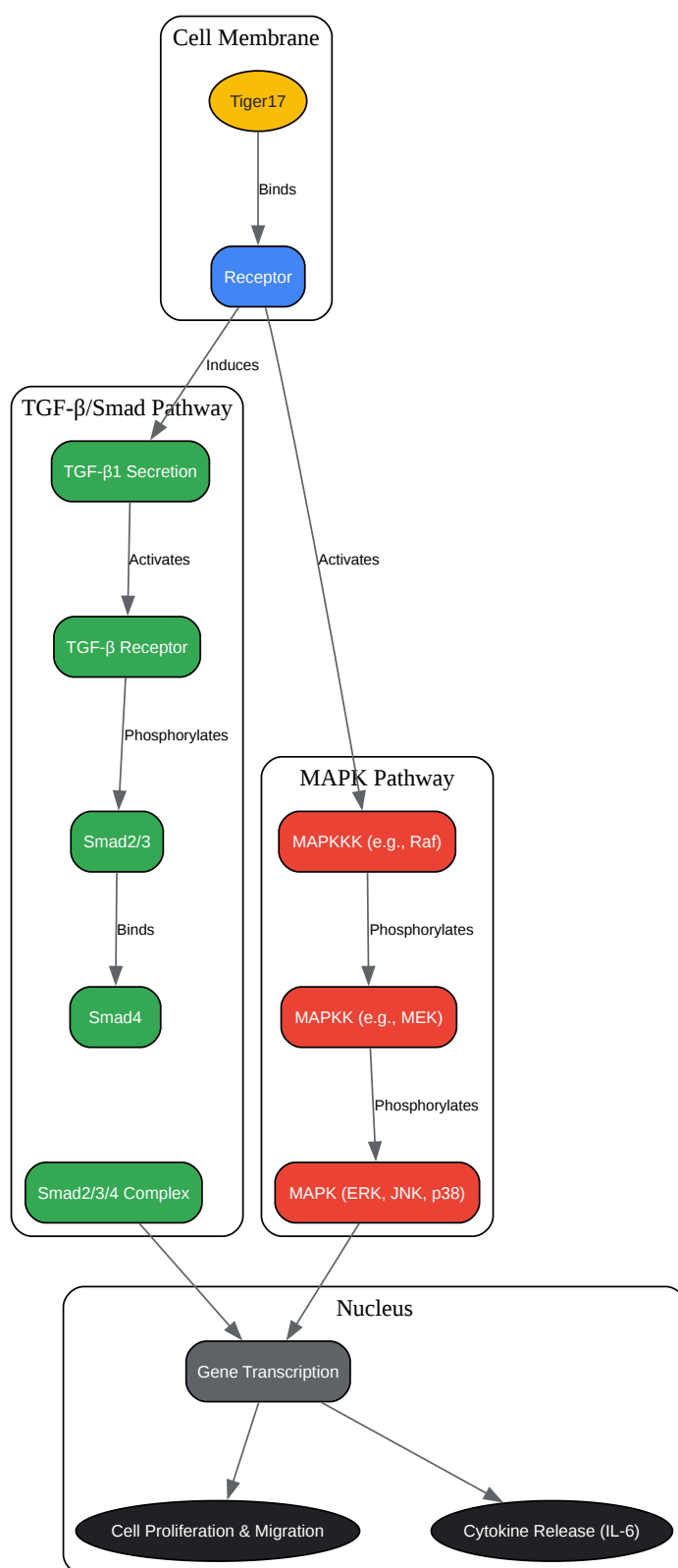
- Replace the PBS with a fresh cell culture medium containing different concentrations of **Tiger17** (e.g., 0, 2.5, 5, 10, 20 µg/mL).
- Image Acquisition:
 - Capture images of the scratch in each well at time 0.
 - Incubate the plate at 37°C in a humidified incubator.
 - Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
- Data Analysis:
 - Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure for each treatment group relative to the initial wound area.

Mandatory Visualization



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Caption: Workflow for the synthesis and purification of **Tiger17** peptide.



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Caption: Signaling pathways activated by **Tiger17** in wound healing.

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- To cite this document: BenchChem. [Synthesizing and Purifying Tiger17 Peptide: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542187#how-to-synthesize-and-purify-tiger17-peptide-for-research]

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